2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid
Description
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid is a sulfonic acid derivative featuring a pyridin-2-ylmethylamine substituent. While specific data on this compound are absent in the provided evidence, its structure suggests similarities to other amino- and sulfonic acid-containing molecules. Such compounds are often used in buffering, coordination chemistry, or as intermediates in organic synthesis. The absence of direct experimental data necessitates reliance on structural analogs (e.g., TES, GES) for inferring properties like solubility, pKa, and reactivity .
Properties
CAS No. |
62402-26-0 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c11-14(12,13)6-5-9-7-8-3-1-2-4-10-8/h1-4,9H,5-7H2,(H,11,12,13) |
InChI Key |
OCQYCDJNAWCJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of pyridine-2-carbaldehyde with ethane-1-sulfonic acid in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid with structurally related sulfonic acid derivatives, based on molecular features, applications, and physicochemical properties inferred from the evidence:
Key Structural and Functional Differences:
Substituent Effects on Acidity: The pyridin-2-ylmethyl group in the target compound likely lowers the sulfonic acid’s pKa compared to aliphatic substituents (e.g., TES) due to electron-withdrawing effects. GES, with a guanidino group, may exhibit higher basicity . TES’s tris(hydroxymethyl) group enhances water solubility and stabilizes pH in biological systems .
Biological Interactions: GES mimics taurine structurally, enabling competitive inhibition of transporters . The pyridine moiety in the target compound could facilitate metal coordination, suggesting utility in catalysis or metalloprotein studies (unlike non-aromatic analogs).
Safety Profile :
- Sulfonic acids with reactive substituents (e.g., GES) are corrosive , while neutral substituents (e.g., TES) pose minimal risks .
Research Findings and Computational Insights
- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could predict the electronic structure and acidity of the target compound, leveraging exact-exchange terms for accuracy .
- Crystallography : Tools like SHELX are critical for resolving sulfonic acid derivatives’ structures, though the pyridine ring may introduce challenges in crystallization .
Biological Activity
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid, also known as a pyridine-based sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a pyridine ring with a sulfonamide moiety, which enhances its potential for various therapeutic applications, particularly in antimicrobial and antiviral domains.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes, notably dihydropteroate synthetase. This enzyme is crucial in bacterial folic acid synthesis, making it a target for antimicrobial agents. By inhibiting this enzyme, the compound can effectively disrupt bacterial growth and survival, leading to its antimicrobial effects against various strains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically fall within the range of 0.25 to 0.5 mg/dm³, indicating potent antibacterial properties .
Antiviral Properties
In addition to its antibacterial effects, the compound has shown potential antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, although further research is needed to elucidate the specific pathways involved .
Case Study 1: Antimicrobial Efficacy
A study conducted by Judge et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics, with MIC values significantly lower than those of standard treatments .
Case Study 2: Enzyme Inhibition
In another investigation, the inhibitory effects of the compound on dihydropteroate synthetase were quantified. The study reported an IC₅₀ value of approximately 0.12 μM, indicating strong competitive inhibition. This suggests that the compound could serve as a lead structure for developing new antibacterial agents targeting folate synthesis pathways .
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable building block in drug development. Its ability to interact with various molecular targets allows for the design of novel therapeutics with enhanced efficacy and reduced resistance profiles.
| Property | Value |
|---|---|
| Antimicrobial MIC | 0.25 - 0.5 mg/dm³ |
| Enzyme IC₅₀ | ~0.12 μM |
| Target Enzyme | Dihydropteroate synthetase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
